molecular formula C11H12Cl3NO2 B15062680 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

Cat. No.: B15062680
M. Wt: 296.6 g/mol
InChI Key: IRVNXTIYCQVJGY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is an organic compound with the molecular formula C11H12Cl3NO2 and a molecular weight of 296.58 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is unique due to its specific propoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

IUPAC Name

2-chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide

InChI

InChI=1S/C11H12Cl3NO2/c1-2-3-17-7-4-8(13)11(9(14)5-7)15-10(16)6-12/h4-5H,2-3,6H2,1H3,(H,15,16)

InChI Key

IRVNXTIYCQVJGY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl

Origin of Product

United States

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